molecular formula C11H19FN2O2 B13014588 tert-Butyltrans-3a-fluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

tert-Butyltrans-3a-fluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Cat. No.: B13014588
M. Wt: 230.28 g/mol
InChI Key: XNJNGCHBGCIRKD-GZMMTYOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyltrans-3a-fluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate: is a fascinating compound with potential applications in various fields. Let’s explore its properties and significance.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One efficient one-pot procedure utilizes acetophenone and trimethylacetaldehyde in the presence of TosMIC (toluenesulfonylmethyl isocyanide) and mild base LiOH·H₂O . This method provides a straightforward route to tert-butyltrans-3a-fluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.

Industrial Production:: While specific industrial production methods may vary, researchers have been developing derivatives targeting fibroblast growth factor receptors (FGFRs) . These derivatives, including our compound of interest, hold promise for cancer therapy due to their potent FGFR inhibitory activity.

Chemical Reactions Analysis

Reactions:: The compound likely undergoes various reactions, such as oxidation, reduction, and substitution. detailed studies are needed to confirm these transformations.

Common Reagents and Conditions:: Reagents commonly employed in related reactions include oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines). Reaction conditions may involve specific solvents, temperatures, and catalysts.

Major Products:: The major products formed during these reactions would depend on the specific reaction type and conditions. Further research is necessary to elucidate these details.

Scientific Research Applications

Chemistry:: Researchers can explore the compound’s reactivity, stereochemistry, and potential as a building block for more complex molecules.

Biology and Medicine:: Given its FGFR inhibitory activity, tert-Butyltrans-3a-fluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate could be investigated for its effects on cancer cells, angiogenesis, and other biological processes.

Industry:: The compound’s low molecular weight makes it an appealing lead for subsequent optimization and drug development.

Mechanism of Action

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers can compare tert-Butyltrans-3a-fluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate with related structures to highlight its uniqueness.

Properties

Molecular Formula

C11H19FN2O2

Molecular Weight

230.28 g/mol

IUPAC Name

tert-butyl (3aR,6aS)-3a-fluoro-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate

InChI

InChI=1S/C11H19FN2O2/c1-10(2,3)16-9(15)14-5-8-4-13-6-11(8,12)7-14/h8,13H,4-7H2,1-3H3/t8-,11+/m0/s1

InChI Key

XNJNGCHBGCIRKD-GZMMTYOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CNC[C@]2(C1)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2(C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.